Enhanced Lipophilicity (LogP) of 4-Trifluoromethyl Derivative vs. 4-Methyl Analog
The introduction of the trifluoromethyl group at the 4-position significantly increases the calculated LogP (a measure of lipophilicity) compared to the 4-methyl analog. The target compound exhibits a LogP of 2.18, which is 1.44 units higher than the 4-methyl analog's LogP of 0.74 . This increase in lipophilicity, driven by the strong electron-withdrawing and hydrophobic nature of the -CF3 group, is a quantifiable differentiation that directly impacts compound behavior in biological systems and purification workflows.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.18 |
| Comparator Or Baseline | 4-Methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (LogP 0.74) |
| Quantified Difference | +1.44 units |
| Conditions | Calculated using standard algorithms (e.g., ChemSrc database values) |
Why This Matters
The 1.44-unit increase in LogP provides a measurable difference in hydrophobicity, directly affecting chromatographic retention times, solubility profiles, and membrane permeability in cell-based assays.
